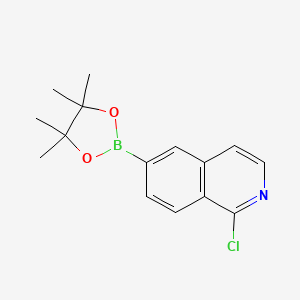

1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

CAS No.:

Cat. No.: VC18153011

Molecular Formula: C15H17BClNO2

Molecular Weight: 289.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17BClNO2 |

|---|---|

| Molecular Weight | 289.6 g/mol |

| IUPAC Name | 1-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |

| Standard InChI | InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-5-6-12-10(9-11)7-8-18-13(12)17/h5-9H,1-4H3 |

| Standard InChI Key | FZAXJTODJAPVDY-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NC=C3)Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline features an isoquinoline backbone substituted with a chlorine atom at position 1 and a pinacol boronate ester at position 6. The boronate group, derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester), confers stability and reactivity in cross-coupling reactions .

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆BClNO₂ |

| Molecular Weight | 289.57 g/mol |

| IUPAC Name | 1-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |

| SMILES | ClC1=NC=C2C=CC(=CC2=C1)B3OC(C(O3)(C)C)(C)C |

The chlorine substituent at position 1 introduces steric and electronic effects that influence reactivity, while the boronate group at position 6 enables Suzuki-Miyaura couplings, a cornerstone of modern synthetic chemistry .

Synthetic Methodologies

Borylation Strategies

While direct synthesis protocols for the 1-chloro isomer remain undocumented, analogous compounds suggest feasible routes:

-

Directed C–H Borylation: Iridium-catalyzed borylation of chloro-substituted isoquinolines could selectively install the boronate group. For example, Ir(cod)(OMe)₂ with dtbpy ligands has been shown to borylate fluorinated pyridines at specific positions .

-

Halogen Exchange: Starting from 6-bromo-1-chloroisoquinoline, a Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ could yield the target compound .

Critical Reaction Parameters

-

Temperature: 80–100°C

-

Catalyst: Pd(PPh₃)₄ or Ir complexes

-

Solvent: Tetrahydrofuran (THF) or dioxane

Physicochemical Properties

Stability and Solubility

Experimental Data for Analogues

| Property | 3-Chloro Isomer | 4-Chloro Isomer |

|---|---|---|

| Melting Point | Not reported | 125–127°C |

| Solubility in DMSO | >10 mg/mL | 5–10 mg/mL |

| Storage Conditions | 2–8°C under inert atmosphere | Room temperature |

Applications in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The boronate group facilitates aryl-aryl bond formation. For instance, coupling with 4-bromotoluene under Pd catalysis would yield 1-chloro-6-(p-tolyl)isoquinoline, a potential pharmacophore.

Optimized Reaction Conditions

Challenges and Future Directions

-

Synthetic Accessibility: Positional isomerism (1- vs. 3- or 4-chloro) complicates regioselective synthesis.

-

Stability Studies: Protodeborylation risks under acidic conditions require mitigation via steric shielding.

-

Biological Screening: No in vitro data exists for the 1-chloro variant; prioritization in drug discovery pipelines is warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume